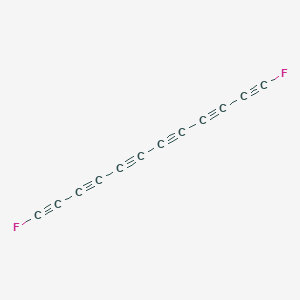
1,12-Difluorododeca-1,3,5,7,9,11-hexayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Difluorododeca-1,3,5,7,9,11-hexayne is a unique organic compound characterized by its linear structure with alternating triple bonds and two fluorine atoms at the terminal positions
Vorbereitungsmethoden
The synthesis of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Fluorination: The terminal positions are fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The formation of the hexayne backbone is achieved through coupling reactions such as Glaser coupling or Eglinton coupling, which involve the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
1,12-Difluorododeca-1,3,5,7,9,11-hexayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds, resulting in partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Wissenschaftliche Forschungsanwendungen
1,12-Difluorododeca-1,3,5,7,9,11-hexayne has several scientific research applications:
Materials Science: Due to its conjugated triple bond system, it is studied for its potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Nanotechnology: The compound’s unique electronic properties make it a candidate for the development of nanoscale devices and sensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Chemical Biology: It is used as a probe to study the interactions between biomolecules and synthetic compounds.
Wirkmechanismus
The mechanism of action of 1,12-Difluorododeca-1,3,5,7,9,11-hexayne involves its interaction with molecular targets through its conjugated triple bond system. The compound can participate in electron transfer processes, making it useful in redox reactions and as a potential electron donor or acceptor in various chemical and biological systems. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to engage in specific interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
1,12-Difluorododeca-1,3,5,7,9,11-hexayne can be compared with other polyynes such as:
1,3,5,7,9,11-Dodecahexayne: Similar in structure but lacks the terminal fluorine atoms, resulting in different reactivity and stability.
1,12-Dichlorododeca-1,3,5,7,9,11-hexayne: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior and applications.
1,12-Diiodododeca-1,3,5,7,9,11-hexayne: Iodine atoms provide different electronic properties and reactivity compared to fluorine.
Eigenschaften
CAS-Nummer |
825667-23-0 |
|---|---|
Molekularformel |
C12F2 |
Molekulargewicht |
182.12 g/mol |
IUPAC-Name |
1,12-difluorododeca-1,3,5,7,9,11-hexayne |
InChI |
InChI=1S/C12F2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14 |
InChI-Schlüssel |
KFQWGARNVVUWEA-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC#CC#CF)C#CC#CC#CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


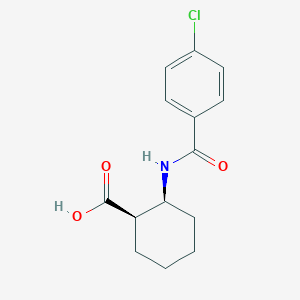
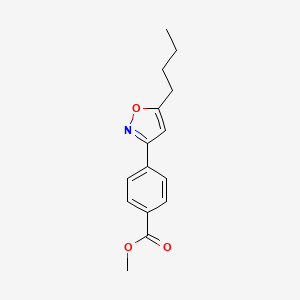


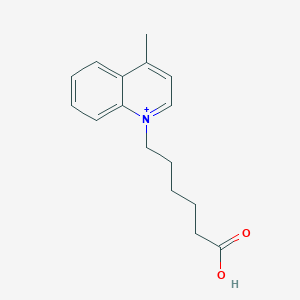

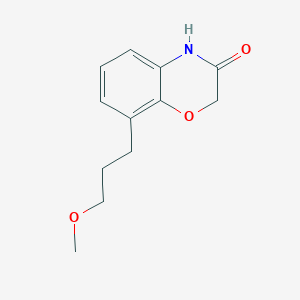
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
